molecular formula C12H27P B1585466 Triisobutylphosphine CAS No. 4125-25-1

Triisobutylphosphine

Cat. No.: B1585466
CAS No.: 4125-25-1
M. Wt: 202.32 g/mol
InChI Key: DAGQYUCAQQEEJD-UHFFFAOYSA-N
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Description

Triisobutylphosphine (CAS 4125-25-1) is a tertiary phosphine with the formula P(C₄H₉)₃, where the substituents are branched isobutyl (2-methylpropyl) groups. Its structure confers unique steric and electronic properties, making it valuable in coordination chemistry, catalysis, and organic synthesis. The compound is typically synthesized via alkylation of phosphorus trichloride with isobutyl Grignard reagents, followed by purification . Its sulfide derivative, this compound sulfide (CAS 3982-87-4), is similarly structured but features a phosphorus-sulfur bond, enhancing its role as a ligand and extractant .

Properties

IUPAC Name

tris(2-methylpropyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H27P/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGQYUCAQQEEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CP(CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80194173
Record name Tris(2-methylpropyl)phosphine
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Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4125-25-1
Record name Triisobutylphosphine
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Record name Tris(2-methylpropyl)phosphine
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Record name Tris(2-methylpropyl)phosphine
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Record name Tris(2-methylpropyl)phosphine
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Preparation Methods

Preparation of Triisobutylphosphine Intermediate

The primary synthetic route involves the reaction of bromoisobutane (1-bromo-2-methylpropane) with magnesium to form the corresponding Grignard reagent, which then reacts with phosphorus trichloride to yield this compound.

The molar ratio of reactants is critical for optimizing yield. For example, a molar ratio of magnesium : bromoisobutane : phosphorus trichloride = 1 : 1 : 0.28 has been reported to give good yields at 80°C after 1 hour of reaction.

Sulfurization to this compound Sulfide

The this compound intermediate can be further reacted with elemental sulfur to form this compound sulfide.

  • Reactants: this compound and sulfur.
  • Temperature: 50–80°C.
  • Reaction Time: 2–4 hours.
  • Molar Ratio: this compound to sulfur typically 1 : 1.1.
  • Yield: Up to 93.68% for the sulfurization step, with an overall yield of approximately 50.31% for the two-step process.

Detailed Experimental Data and Analysis

Reaction Parameters and Yields

Step Reactants Molar Ratio Temperature (°C) Time (h) Yield (%)
Formation of this compound Mg, bromoisobutane, PCl3 1 : 1 : 0.28 80 1 53.7 (based on bromoisobutane)
Sulfurization This compound, sulfur 1 : 1.1 80 3 93.68 (based on this compound)
Overall Yield 50.31 (total)

Source: Patent CN102304149B, 2011

Alternative Conditions

  • Lower temperature (70°C) and longer reaction times (2 hours) have been tested with slight modifications in molar ratios (e.g., Mg : bromoisobutane : PCl3 = 1.1 : 1 : 0.28), yielding comparable results.

Industrial Preparation Considerations

Industrial synthesis of this compound and its sulfide analogs follows similar principles but emphasizes operational safety, scalability, and yield optimization. Key aspects include:

  • Use of nitrogen as a protective gas to avoid oxidation.
  • Controlled temperature and reaction times to maximize intermediate and final product yields.
  • Use of benzene or other suitable solvents to maintain reaction homogeneity.
  • Large-scale reactors equipped for inert atmosphere handling.

The process is designed to be safe, efficient, and amenable to scale-up, with total yields around 50% considered acceptable for commercial production.

Chemical Reaction Mechanism Insights

The preparation involves nucleophilic substitution and coordination chemistry:

  • Step 1: Formation of isobutylmagnesium bromide (Grignard reagent) from bromoisobutane and magnesium.
  • Step 2: Nucleophilic attack of the Grignard reagent on phosphorus trichloride to form this compound.
  • Step 3: Reaction of this compound with elemental sulfur to form this compound sulfide through sulfur insertion at the phosphorus center.

Summary Table of Preparation Methods

Method Reactants Solvent Atmosphere Temperature (°C) Time (h) Yield (%) Notes
Grignard reaction + sulfurization Bromoisobutane, Mg, PCl3, sulfur Benzene N2 50–80 1–3 + 2–4 ~50 total Industrially scalable, safe
Modified molar ratios and temperatures Mg, bromoisobutane, PCl3, sulfur Benzene N2 70 2 + 2 Comparable Variation for optimization

Research Findings and Analytical Characterization

  • The intermediate this compound and the final sulfide product have been characterized by infrared spectroscopy, gas chromatography-mass spectrometry, and nuclear magnetic resonance, confirming product identity and purity.
  • The sulfurization step shows high conversion efficiency, indicating effective sulfur insertion under mild conditions.
  • The process avoids harsh conditions and hazardous reagents, aligning with green chemistry principles for industrial applications.

Biological Activity

Triisobutylphosphine (TIBP) is a tertiary phosphine compound that has garnered attention in various fields, particularly in organometallic chemistry and biological applications. This article explores the biological activity of TIBP, focusing on its anticancer properties, extraction capabilities for precious metals, and potential in therapeutic applications.

TIBP is characterized by its three isobutyl groups attached to a phosphorus atom. Its chemical structure enhances its lipophilicity, making it an effective ligand in coordination chemistry. The compound is often utilized in the synthesis of phosphine-gold complexes, which exhibit significant biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of TIBP and its derivatives. Notably, TIBP has been incorporated into phosphonium-phosphine-gold complexes that show promising antiproliferative effects against various cancer cell lines.

Case Studies

  • Phosphonium-Phosphine-Gold Complexes :
    • A study evaluated a novel optical theranostic agent synthesized from TIBP. In vitro tests revealed that this complex exhibited a 20-fold increase in antiproliferative activity compared to its phosphine-gold analogue. In vivo tests on Balb/c mice bearing CT26 tumors showed significant tumor growth inhibition without observable toxicity .
  • Cytotoxicity Assays :
    • The cytotoxic effects of TIBP and its derivatives were assessed using crystal violet staining and MTS assays on human cancer cell lines. The results indicated that TIBP derivatives had lower IC50 values, suggesting higher efficacy in inhibiting cancer cell proliferation .

The mechanism by which TIBP exerts its anticancer effects involves several pathways:

  • Mitochondrial Targeting : Phosphonium groups enhance cellular uptake by targeting mitochondria, leading to increased apoptosis in cancer cells .
  • Formation of Reactive Oxygen Species (ROS) : TIBP complexes can induce oxidative stress within cancer cells, triggering cell death pathways .

Metal Extraction Applications

TIBP has also been studied for its role in the extraction of precious metals such as palladium and silver from aqueous solutions. Its sulfide derivative, this compound sulfide (TIBPS), has shown remarkable efficiency in metal recovery processes.

Extraction Efficiency

  • Silver Extraction : In experiments involving silver extraction from sulfuric acid solutions, TIBPS demonstrated 100% extraction efficiency under certain conditions, highlighting its potential for industrial applications .
  • Palladium Extraction : A study reported that palladium(II) was extracted as a 1:1 binuclear complex with TIBPS, with the extraction kinetics being influenced by interfacial reactions .

Summary of Research Findings

Study FocusKey Findings
Anticancer ActivitySignificant antiproliferative effects observed; 20-fold increase compared to analogues .
CytotoxicityLower IC50 values in human cancer cell lines .
Metal Extraction Efficiency100% silver extraction efficiency; effective palladium recovery .

Comparison with Similar Compounds

Trialkylphosphines

Trimethylphosphine (CAS 594-09-2)
  • Structure : Three methyl groups attached to phosphorus.
  • Properties : Minimal steric hindrance, high basicity, and reactivity. Soluble in polar solvents.
  • Applications : Used in catalysis requiring small ligands (e.g., homogeneous catalysis). Less stable due to oxidation susceptibility.
  • Comparison : Triisobutylphosphine’s branched isobutyl groups provide greater steric protection, reducing unwanted side reactions in metal complexes .
Triethylphosphine (CAS 554-70-1)
  • Structure : Ethyl substituents (linear C₂H₅ groups).
  • Properties : Moderate steric bulk, higher solubility in organic solvents than trimethylphosphine.
  • Applications : Intermediate steric effects suit reactions requiring balanced ligand size and reactivity.
  • Comparison : this compound’s branched chains offer superior steric hindrance, improving selectivity in catalytic cycles (e.g., palladium-catalyzed cross-couplings) .
Tri-n-butylphosphine
  • Structure : Linear n-butyl (C₄H₉) groups.
  • Properties : Higher molecular weight than this compound but less steric hindrance due to linear chains.
  • Applications: Common reducing agent in nanoparticle synthesis.
  • Comparison : The branched isobutyl groups in this compound enhance thermal stability and reduce oxidative degradation .

Arylphosphines

Triphenylphosphine (P(C₆H₅)₃)
  • Structure : Three aromatic phenyl groups.
  • Properties: Significant steric bulk with electron-withdrawing effects. Low solubility in non-polar solvents.
  • Applications : Widely used in Staudinger reactions and as a ligand in transition metal catalysis.
  • Comparison : this compound’s aliphatic chains improve solubility in hydrocarbons and reduce electronic withdrawal, favoring electron-rich metal centers .

Sulfide Derivatives

This compound Sulfide (C₁₂H₂₇PS)
  • Structure : Branched isobutyl groups with a P=S bond.
  • Properties : Colorless liquid, soluble in alcohols and ethers. Steric hindrance from isobutyl groups modulates metal coordination.
  • Applications : Ligand in palladium complexes (e.g., [PdCl₂(C₁₂H₂₇PS)₂]) and ion-selective electrodes (e.g., Hg²⁺ detection) .
Triphenylphosphine Sulfide
  • Structure : P=S bond with phenyl substituents.
  • Properties: Higher melting point, lower solubility in non-polar solvents.
  • Comparison : this compound sulfide’s branched chains enhance solubility in organic media and selectivity in metal extraction processes .

Phosphate Esters

Triisobutyl Phosphate (TIBP; CAS 126-71-6)
  • Structure : Branched isobutyl groups attached to a phosphate (P=O) core.
  • Properties : High stability, density ~0.96 g/cm³, used as a plasticizer and antifoaming agent.
  • Applications : Industrial solvent and lubricant additive.
  • Comparison: Unlike this compound (P³⁺), TIBP’s P⁵⁺ oxidation state renders it non-nucleophilic, suited for esterification and solvation roles .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Triisobutylphosphine (TIBP) and its derivatives for experimental design?

  • Key Properties :

  • This compound (CAS 4125-25-1): Molecular formula C₁₂H₂₇P, molecular weight 202.32 g/mol, boiling point ~288°C (sulfide derivative), density 0.902 g/cm³ (sulfide) .
  • This compound sulfide (CAS 3982-87-4): Flash point 128.1°C, vapor pressure 0.00409 mmHg at 25°C, refractive index 1.463 .
    • Methodological Relevance : These properties dictate solvent compatibility (e.g., non-polar solvents for solubility), safety protocols (flammability and vapor pressure), and analytical techniques (e.g., refractive index for purity checks).

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE Requirements : Use impervious gloves (tested for chemical resistance), tightly sealed goggles, and full-face protection to prevent skin/eye contact. Respirators are mandatory in high-concentration environments .
  • Workplace Safety : Maintain ergonomic conditions to avoid spills, and ensure proper ventilation to mitigate inhalation risks. Contaminated clothing must be removed immediately .

Q. How should researchers characterize the purity and structural identity of this compound derivatives?

  • Analytical Techniques :

  • XRD : Confirm crystalline structure (e.g., Fe₃O₄ nanoparticles coated with TIBP sulfide in MACS) .
  • Chromatography : Use HPLC or GC-MS to verify purity, referencing known retention times .
  • Spectroscopy : FTIR for functional group analysis (e.g., P=S bonds in sulfide derivatives) .

Advanced Research Questions

Q. How can this compound sulfide be optimized in metal extraction processes like Magnetically Assisted Chemical Separation (MACS)?

  • Dosage Optimization : The adsorbent dosage of 1.2 g/L is optimal for iridium extraction; exceeding this causes nanoparticle agglomeration, reducing surface area and efficiency .
  • Kinetic Modeling : Apply pseudo-second-order kinetics (linearized equation: t/qt=1/k2qe2+t/qet/q_t = 1/k_2q_e^2 + t/q_e) to identify chemical adsorption as the rate-limiting step .
  • Synergistic Additives : Combine with proton-donor organic additives (e.g., carboxylic acids) to enhance silver extraction efficiency by 20–30% .

Q. How do researchers reconcile discrepancies in environmental impact assessments of organophosphorus compounds like TIBP?

  • Data Extrapolation : Use class-based toxicity data (e.g., organophosphates) while noting compound-specific variations. For example, aquatic chronic toxicity classifications (H410/H412) for butylated triphenyl phosphate analogs highlight potential risks .
  • Supplemental Studies : Conduct targeted ecotoxicology assays (e.g., Daphnia magna bioassays) to resolve conflicting classifications .

Q. What experimental designs ensure reproducibility in studies involving this compound-based reagents?

  • Detailed Documentation : Follow Beilstein Journal guidelines:

  • Describe synthesis protocols (e.g., solvent ratios, reaction times) in the main text for ≤5 compounds.
  • Provide supplementary files for extended datasets (e.g., XRD spectra, adsorption isotherms) .
    • QA/QC Measures : Include blanks, spikes, and duplicates in analytical workflows to validate precision. Standardize equipment (e.g., pH meters) across replicates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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